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molecular formula C7H8O2S B156794 Methyl 2-thienylacetate CAS No. 19432-68-9

Methyl 2-thienylacetate

Cat. No. B156794
M. Wt: 156.2 g/mol
InChI Key: KNKIXYMOHMYZJR-UHFFFAOYSA-N
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Patent
US04130566

Procedure details

A mixture of 2-thienylacetic acid methyl ester, 1.41 g. (0.01 mol) and acetic anhydride, 4.2 g. (0.04 mol) was heated at 70°-80° C. and 0.2 g. of 85% H3PO4 was added dropwise with mechanical stirring. The reaction was somewhat exothermic but cooling was not necessary. The mixture was maintained between 70°-80° C. for 3 hrs., and then, poured onto ice-water followed by extraction with ether. Organic layer was washed with water several times, dried over anhyd. MgSO4 and evaporated. The residue was distilled at 2 mmHg and a fraction between 160° C. and 172° C. was collected. This material was gradually crystallized and could be recrystallized from the mixture of light-petroleum and benzene. m.p. 43°-44° C. Yield; 1.39 g. (76.5%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]1[S:6][CH:7]=[CH:8][CH:9]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12].OP(O)(O)=O>>[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]1[S:6][C:7]([C:11](=[O:13])[CH3:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC=1SC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(0.04 mol) was heated at 70°-80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained between 70°-80° C. for 3 hrs
Duration
3 h
ADDITION
Type
ADDITION
Details
, and then, poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
Organic layer was washed with water several times
CUSTOM
Type
CUSTOM
Details
dried over anhyd
CUSTOM
Type
CUSTOM
Details
MgSO4 and evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 2 mmHg
CUSTOM
Type
CUSTOM
Details
a fraction between 160° C. and 172° C. was collected
CUSTOM
Type
CUSTOM
Details
This material was gradually crystallized
CUSTOM
Type
CUSTOM
Details
could be recrystallized from the mixture of light-petroleum and benzene

Outcomes

Product
Name
Type
Smiles
COC(CC=1SC(=CC1)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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